Hypothesized MC4R Binding Affinity Advantage of the 4-Fluorophenylsulfonyl Motif Over Methyl-Substituted Analogs
Although direct MC4R binding data for CAS 898415-18-4 are absent from the public domain, class-level inference from the prototypical cyclohexylpiperidine MC4R agonists described by Bakshi et al. [1] supports a differentiation hypothesis. In that series, cyclohexylpiperidine-derived cyclic ureas and sulfonamides exhibited MC4R Ki values in the range of 100–180 nM. The target compound incorporates a 4-fluorophenylsulfonyl group, a privileged motif known to enhance GPCR affinity via fluorine-mediated electronic effects. By contrast, the closest commercially catalogued analogs—1-Cyclohexyl-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898461-50-2) and 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898406-85-4) —incorporate an ortho- or meta-methyl substituent on the phenyl ring, respectively. The introduction of a methyl group increases steric bulk and alters the electron density of the aryl ring, which in piperidine sulfonylurea SAR has been shown to reduce potency at the MC4R by up to 10-fold relative to the unsubstituted 4-fluorophenyl derivative [1]. Therefore, the target compound is predicted to exhibit superior MC4R affinity relative to its methyl-substituted counterparts.
| Evidence Dimension | Predicted MC4R binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki range: 100–180 nM (analogous to class benchmark compound 19b from Bakshi et al. [1]) |
| Comparator Or Baseline | CAS 898461-50-2 and CAS 898406-85-4: predicted ≥10-fold higher Ki (≥1000–1800 nM) based on methyl-induced steric penalty |
| Quantified Difference | Predicted ~10-fold affinity advantage for the target compound |
| Conditions | Human MC4R competitive binding assay with [125I]NDP-α-MSH displacement in CHO cell membranes (class benchmark conditions from [1]) |
Why This Matters
For researchers initiating a selective MC4R agonist program, starting with the predicted highest-affinity scaffold minimizes the number of synthesis-optimization cycles required to achieve a viable lead compound.
- [1] Bakshi RK, Hong Q, Tang R, et al. Optimization of a privileged structure leading to potent and selective human melanocortin subtype-4 receptor ligands. Bioorg Med Chem Lett. 2006;16(5):1130-1133. PMID: 16364639. View Source
